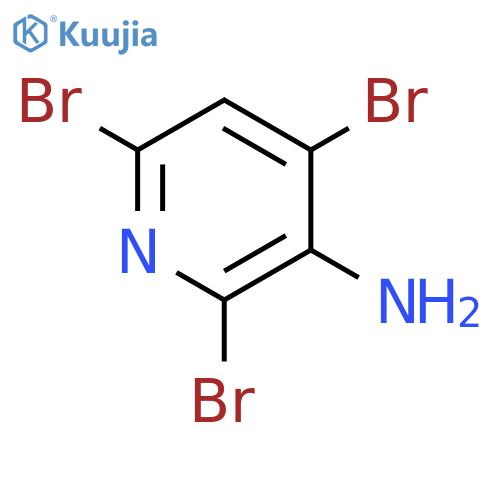Cas no 84539-49-1 (2,4,6-Tribromopyridin-3-amine)

2,4,6-Tribromopyridin-3-amine structure
商品名:2,4,6-Tribromopyridin-3-amine
CAS番号:84539-49-1
MF:C5H3Br3N2
メガワット:330.802718400955
MDL:MFCD00234023
CID:3035742
PubChem ID:13099757
2,4,6-Tribromopyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,4,6-tribromopyridine
- 2,4,6-Tribrom-[3]pyridylamin;2,4,6-tribromo-[3]pyridylamine;
- 2,4,6-tribromopyridin-3-amine
- BS-29621
- AB92862
- 2,4,6-Tribromo-3-pyridinamine
- 84539-49-1
- AKOS026676548
- F8880-2244
- DTXSID401307271
- 2,4,6-Tribromopyridin-3-amine
-
- MDL: MFCD00234023
- インチ: InChI=1S/C5H3Br3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
- InChIKey: LUNVYJQHKVGADE-UHFFFAOYSA-N
- ほほえんだ: c1c(c(c(nc1Br)Br)N)Br
計算された属性
- せいみつぶんしりょう: 327.78500
- どういたいしつりょう: 327.78464Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 2.5±0.1 g/cm3
- ふってん: 352.7±37.0 °C at 760 mmHg
- フラッシュポイント: 167.1±26.5 °C
- PSA: 38.91000
- LogP: 3.53250
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2,4,6-Tribromopyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,6-Tribromopyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T118675-250mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 250mg |
$ 305.00 | 2022-06-03 | ||
| Advanced ChemBlocks | L21116-1G |
2,4,6-tribromopyridin-3-amine |
84539-49-1 | 95% | 1G |
$335 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594344-5g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 98% | 5g |
¥11340.00 | 2024-07-28 | |
| A2B Chem LLC | AH72966-5g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 5g |
$874.00 | 2024-04-19 | |
| A2B Chem LLC | AH72966-250mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 250mg |
$108.00 | 2024-04-19 | |
| 1PlusChem | 1P00GL1I-250mg |
2,4,6-tribroMopyridin-3-aMine |
84539-49-1 | 96% | 250mg |
$117.00 | 2025-02-27 | |
| TRC | T118675-125mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 125mg |
$ 190.00 | 2022-06-03 | ||
| TRC | T118675-625mg |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 625mg |
$ 610.00 | 2022-06-03 | ||
| Advanced ChemBlocks | L21116-5G |
2,4,6-tribromopyridin-3-amine |
84539-49-1 | 95% | 5G |
$995 | 2023-09-15 | |
| A2B Chem LLC | AH72966-1g |
2,4,6-Tribromopyridin-3-amine |
84539-49-1 | 96% | 1g |
$282.00 | 2024-04-19 |
2,4,6-Tribromopyridin-3-amine 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
84539-49-1 (2,4,6-Tribromopyridin-3-amine) 関連製品
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
